

A Technical Guide to N-(Methoxycarbonyl)-L-valine (MOC-Val-OH)

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Compound of Interest

Compound Name: MOC-Val-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of N-(Methoxycarbonyl)-L-valine (**MOC-Val-OH**), a key building block in synthetic chemistry. Designed for professionals in research and drug development, this document outlines its molecular characteristics, a general experimental protocol for its use in peptide synthesis, and a visual representation of the synthetic workflow.

Core Molecular Data

MOC-Val-OH is a derivative of the amino acid L-valine, featuring a methoxycarbonyl protecting group on the alpha-amino group. This modification makes it a valuable reagent in peptide synthesis and other areas of medicinal chemistry. The fundamental molecular data for **MOC-Val-OH** is summarized below.

Property	Value
Molecular Weight	175.18 g/mol
Molecular Formula	C ₇ H ₁₃ NO ₄
CAS Number	74761-42-5
Synonyms	MOC-L-Valine, (S)-2-((Methoxycarbonyl)Amino)-3-Methylbutanoic acid

Applications in Synthesis

MOC-Val-OH is primarily utilized as a protected amino acid in solid-phase and solution-phase peptide synthesis.^[1] The methoxycarbonyl (Moc) group serves as a stable protecting group for the amine terminus, preventing unwanted side reactions during the coupling of the carboxylic acid group to the free amine of another amino acid or a resin. Its applications extend to the synthesis of peptidomimetics and as a chiral building block in the development of novel pharmaceutical compounds.^{[1][2]}

General Experimental Protocol: Peptide Coupling

The following is a generalized protocol for the use of **MOC-Val-OH** in a standard peptide coupling reaction using a carbodiimide activating agent. This procedure is representative and may require optimization based on the specific substrate and desired product.

Materials:

- **MOC-Val-OH**
- Amino acid or peptide with a free amino group (H-Xaa-OR)
- Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

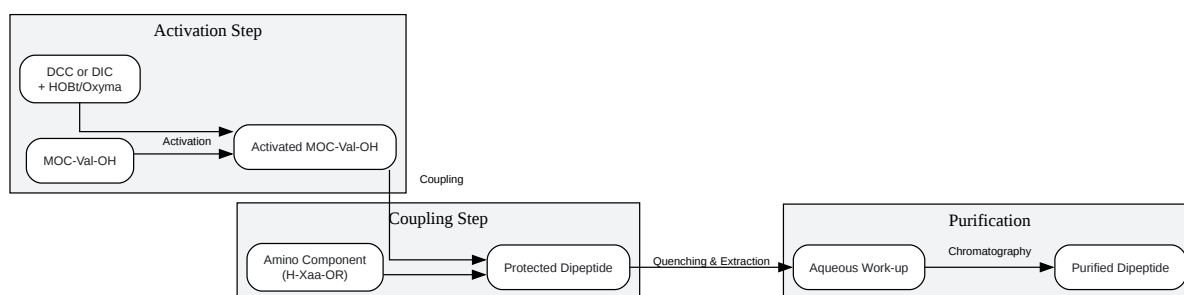
Procedure:

- **Dissolution:** In a round-bottom flask under an inert atmosphere, dissolve **MOC-Val-OH** (1.0 equivalent) and HOBt or Oxyma (1.1 equivalents) in anhydrous DCM or DMF.
- **Activation:** Cool the solution to 0 °C in an ice bath. Add the coupling reagent, DCC or DIC (1.1 equivalents), to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

- **Coupling:** To the activated **MOC-Val-OH** solution, add the amino component (H-Xaa-OR) (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - If DCC was used, filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel to yield the desired dipeptide.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the peptide coupling reaction described above.



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Caption: General workflow for a peptide coupling reaction using **MOC-Val-OH**.

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References

- 1. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 2. nbino.com [nbino.com]
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Email: info@benchchem.com